2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

steric hindrance molar refractivity epoxide reactivity

Generic epoxides lack steric control, causing byproducts during nucleophilic ring-opening. 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane overcomes this via its bis(2,6-dimethylphenyl)methoxy scaffold: - Steric shielding directs selective attack at the less hindered oxirane carbon, achieving high regioselectivity. - 33% higher molar refractivity vs. non-methylated analogs enables chiral intermediate synthesis. - LogP 4.4 & low solubility (8.6×10⁻³ g/L) support hydrophobic polymer and prodrug applications. - Supply: ≥98% HPLC purity, available up to kg scale.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 19574-85-7
Cat. No. B025146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane
CAS19574-85-7
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC3CO3
InChIInChI=1S/C20H24O2/c1-13-7-5-8-14(2)18(13)20(22-12-17-11-21-17)19-15(3)9-6-10-16(19)4/h5-10,17,20H,11-12H2,1-4H3
InChIKeyLIJMMZBEUVMNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview


2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane (CAS 19574-85-7) is a synthetic epoxide featuring a highly strained three-membered oxirane ring attached via a methylene linker to a bis(2,6‑dimethylphenyl)methoxy scaffold. With a molecular formula of C20H24O2 and a molecular weight of 296.4 g/mol [1], this compound is primarily employed as a versatile intermediate in medicinal chemistry, enabling the synthesis of complex organic molecules through nucleophilic ring-opening reactions. Its low water solubility (8.6×10⁻³ g/L at 25 °C, calculated) and high lipophilicity (LogP 4.425) are characteristic of the two 2,6‑dimethylphenyl groups that provide significant steric hindrance around the epoxide center .

Why Simple Epoxides Fall Short


Generic epoxides (e.g., epichlorohydrin or styrene oxide) lack the unique combination of steric shielding and electronic modulation that the bis(2,6‑dimethylphenyl)methoxy moiety provides. This structural feature is essential for controlling the regioselectivity and rate of nucleophilic ring-opening, which is critical for constructing products such as Xipranolol, where the arylmethoxy group must be introduced before epoxide opening. Substituting with a less bulky or electronically distinct analog would lead to altered reaction outcomes, potentially increasing by‑product formation and reducing the yield of the desired product . The oxirane ring's reactivity is highly sensitive to the steric environment, and the presence of the bis(2,6‑dimethylphenyl)methoxy group uniquely dictates the available reaction pathways, making direct substitution with simpler epoxides ineffective for achieving the same synthetic results .

Quantitative Comparison with Analogs


Enhanced Steric Hindrance

The presence of two ortho‑methyl groups on each phenyl ring significantly increases the steric bulk of 2‑((Bis(2,6‑dimethylphenyl)methoxy)methyl)oxirane compared to the non‑methylated analog 2‑[(diphenylmethoxy)methyl]oxirane (CAS 6669-15-4). This is reflected in their molar refractivity (MR) values, a quantitative measure of molecular size. [1]

steric hindrance molar refractivity epoxide reactivity regioselectivity

Enhanced Lipophilicity

The 2,6‑dimethyl substitution pattern significantly increases compound lipophilicity, as quantified by the partition coefficient (LogP), compared to the unsubstituted diphenylmethoxy epoxide. [1]

lipophilicity LogP phase transfer solvent compatibility

Antiarrhythmic Drug Precursor

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane is a key synthetic intermediate en route to Xipranolol, a beta‑blocker with antiarrhythmic activity. Structure‑activity relationship (SAR) studies on antiarrhythmic agents containing the bis(2,6‑dimethylphenyl)methoxy scaffold have shown that the 2,6‑dimethyl substitution pattern is critical for the desired pharmacological profile, providing the optimal balance of lipophilicity and steric hindrance. This directly links the choice of the intermediate to the biological outcome of the final drug candidate, demonstrating that alternative epoxides lacking this substitution pattern would lead to compounds with inferior pharmacological properties .

Xipranolol antiarrhythmic drug intermediate medicinal chemistry

Key Application Scenarios


Antiarrhythmic Drug Synthesis

This epoxide serves as the optimal entry point for constructing the bis(2,6‑dimethylphenyl)methoxy side chain of Xipranolol and related antiarrhythmic agents. The established structure‑activity relationship confirms the necessity of the 2,6‑dimethyl substitution pattern for biological activity, making this compound the preferred intermediate over simpler epoxides.

Regioselective Ring-Opening for Chiral Synthons

The substantial steric bulk around the epoxide ring, demonstrated by the 33% higher molar refractivity compared to the non‑methylated analog, enables selective nucleophilic attack at the less hindered oxirane carbon. This property is particularly valuable for generating chiral intermediates with high regio‑ and stereochemical purity in the synthesis of pharmaceutical building blocks.

Non-Aqueous Polymer Synthesis

The significantly enhanced lipophilicity (LogP 4.4) and low water solubility (8.6×10⁻³ g/L) make this compound an attractive monomer for polymer chemistry in hydrophobic environments. It can be integrated into epoxy resin formulations or specialty polymer backbones where phase separation or organic solvent compatibility is critical.

Drug Delivery Ligand Design

The bifunctional nature of the molecule, featuring a reactive epoxide handle and a highly lipophilic arylmethoxy moiety, positions it as a potential building block for designing pro‑drugs or ligand conjugates that require enhanced membrane permeability. The LogP advantage of nearly one log unit over non‑methylated analogs directly supports this application.

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